Cas no 85866-03-1 (cyclooctane-1,2,3-triol)

cyclooctane-1,2,3-triol structure
Product name:cyclooctane-1,2,3-triol
cyclooctane-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
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- cyclooctane-1,2,3-triol
- EINECS 288-705-1
- DTXSID901006438
- NS00065205
- 85866-03-1
- SCHEMBL15010955
- JABDUNXUMGVHJU-UHFFFAOYSA-N
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- Inchi: InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2
- InChI Key: JABDUNXUMGVHJU-UHFFFAOYSA-N
- SMILES: C1CCC(C(C(CC1)O)O)O
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 60.7Ų
cyclooctane-1,2,3-triol Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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4. Book reviews
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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